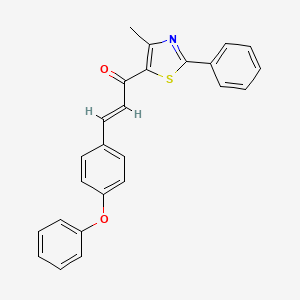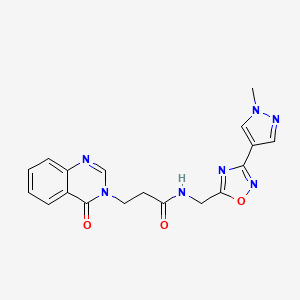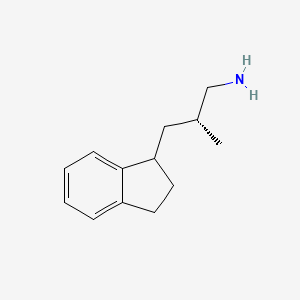
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amines. It is commonly known as Indatraline and has been widely used in scientific research for its potential therapeutic effects.
Mecanismo De Acción
Indatraline works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By blocking the reuptake of dopamine, indatraline can help to increase the levels of dopamine in the brain and improve the symptoms of conditions that are associated with dopamine dysfunction.
Biochemical and Physiological Effects:
Indatraline has been shown to have a variety of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, enhance motor function, and improve mood. It has also been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using indatraline in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be influenced by factors such as dose, route of administration, and the presence of other drugs or chemicals.
Direcciones Futuras
There are many potential future directions for research on indatraline. One area of interest is the development of new and more effective dopamine reuptake inhibitors that can be used to treat a variety of conditions. Another area of interest is the study of indatraline's effects on other neurotransmitters and neuromodulators, such as serotonin and norepinephrine. Additionally, research could focus on the development of new methods for synthesizing indatraline and other related compounds, as well as the optimization of existing synthesis methods for improved efficiency and yield.
In conclusion, indatraline is a promising compound with potential therapeutic effects for a variety of conditions. Its mechanism of action as a dopamine reuptake inhibitor has been well-studied, and it has shown promise in preclinical and clinical studies. Further research is needed to fully understand its effects and potential applications, but the future looks bright for this intriguing chemical compound.
Métodos De Síntesis
Indatraline can be synthesized using a variety of methods, including the reductive amination of 2-indanone with 2-methylpropan-1-amine. The reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, and a solvent, such as ethanol or methanol.
Aplicaciones Científicas De Investigación
Indatraline has been studied for its potential therapeutic effects on a variety of conditions, including Parkinson's disease, depression, and addiction. Research has shown that indatraline can act as a dopamine reuptake inhibitor, which may help to increase the levels of dopamine in the brain and improve symptoms of these conditions.
Propiedades
IUPAC Name |
(2R)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBITUNCLTWKUDE-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)
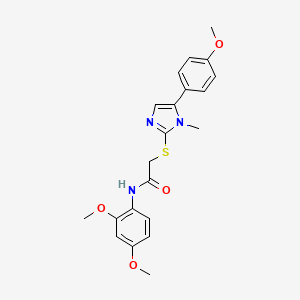
![4-(2,3-Dimethoxyphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928226.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2928227.png)

![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)
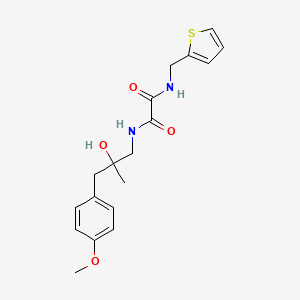

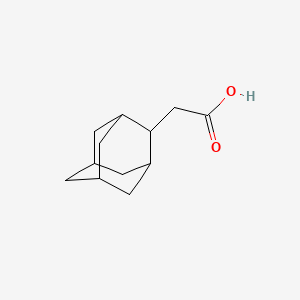
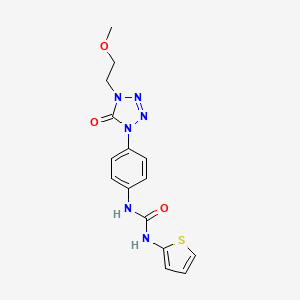
![6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2928239.png)
